molecular formula C13H23NO5 B8099153 (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid

(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid

Cat. No. B8099153
M. Wt: 273.33 g/mol
InChI Key: CFJDDDVVNKUBCL-RTBKNWGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is a useful research compound. Its molecular formula is C13H23NO5 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid involves the protection of the hydroxyl group, followed by the addition of the Boc-amino group, and then deprotection of the hydroxyl group to yield the final product.

Starting Materials
4-hydroxycyclohexanecarboxylic acid, Boc-anhydride, Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Sodium bicarbonate (NaHCO3), Ethyl acetate, Methanol, Wate

Reaction
Step 1: Protection of the hydroxyl group, 4-hydroxycyclohexanecarboxylic acid is dissolved in DMF and treated with DIPEA. Boc-anhydride is added dropwise to the solution and the reaction mixture is stirred at room temperature for 24 hours. The resulting product is then precipitated with ethyl acetate and filtered to yield the protected intermediate., Step 2: Addition of the Boc-amino group, The protected intermediate is dissolved in DCM and treated with Boc-protected amino acid and DIPEA. The reaction mixture is stirred at room temperature for 24 hours. The resulting product is then precipitated with ethyl acetate and filtered to yield the Boc-protected intermediate., Step 3: Deprotection of the hydroxyl group, The Boc-protected intermediate is dissolved in methanol and treated with HCl. The reaction mixture is stirred at room temperature for 24 hours. The resulting product is then neutralized with NaOH and extracted with DCM. The organic layer is washed with water and NaHCO3, dried over Na2SO4, and concentrated under reduced pressure to yield the final product, (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid.

properties

IUPAC Name

(2S)-2-(4-hydroxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h8-10,15H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8?,9?,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJDDDVVNKUBCL-RTBKNWGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CCC(CC1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid

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